molecular formula C23H24O12 B1422396 Tricin 5-glucoside CAS No. 32769-00-9

Tricin 5-glucoside

Cat. No.: B1422396
CAS No.: 32769-00-9
M. Wt: 492.4 g/mol
InChI Key: FLSOTPIEFVBPBU-LDBVRRDLSA-N
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Description

Tricin 5-glucoside, also known as tricin-5-O-β-D-glucopyranoside, belongs to the flavonoid class. It is naturally found in Sasa kurilensis leaves and various Triticum species. Tricin exhibits a range of biological activities, including anti-inflammatory, antioxidant, antitumor, antiviral, and immunomodulatory effects. Additionally, it aids plants in resisting bacterial and fungal invasion and acts as a weed inhibitor. The compound’s cost-effective synthesis remains an area of interest, as it is primarily obtained from plant extracts .

Mechanism of Action

Target of Action

Tricin 5-glucoside, also known as tricin-5-O-β-D-glucopyranoside, is a flavonoid found in various plants, particularly in the Poaceae family .

Mode of Action

It’s suggested that this compound may activate the opioid system to promote its antinociceptive activity . This suggests that this compound interacts with its targets, possibly opioid receptors, leading to changes in cellular signaling and resulting in pain relief .

Biochemical Pathways

The biosynthesis of this compound involves several biochemical pathways. It starts with the stepwise addition of malonyl CoA via the polyketide pathway and p-coumaroyl CoA via the phenylpropanoid pathway . These additions are mediated by the sequential action of chalcone synthase and chalcone isomerase to yield naringenin chalcone and the flavanone, naringenin . After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase add methoxy groups to tricetin to form tricin .

Pharmacokinetics

Studies have confirmed the bioavailability of tricin in the gastrointestinal tract in mice . It’s also suggested that tricin with abundant O-methyl may have higher oral bioavailability than non-methylated flavones .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been observed that this flavone significantly reduced the injured areas of the animals’ stomachs when compared to the control . It’s likely that the protective effect of the gastric mucosa is directly related to its antioxidant and anti-inflammatory properties . This compound also showed promising antinociceptive activity with analgesic effects similar to morphine in both experimental models analyzed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of this compound in various plants suggests that its synthesis and accumulation may be influenced by factors such as plant species, growth conditions, and developmental stages . .

Biochemical Analysis

Biochemical Properties

Tricin 5-glucoside interacts with various enzymes, proteins, and other biomolecules. It is involved in several biochemical reactions, particularly those related to the body’s inflammatory response . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interfering with intestinal inflammatory-related carcinogenesis and suppressing metastasis in colon cancer mice models . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions is complex and depends on a variety of factors, including the specific cell type and the presence of other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a variety of ways. This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

a. Synthesis: One synthetic route involves protecting the phenolic hydroxyl group of 3,5-dimethoxy-4-hydroxybenzoic acid methyl ester using tert-butyldimethylsilyl chloride (TBDMSCl). Subsequently, the protected compound undergoes condensation with 2,4,6-trihydroxyphenylacetone in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C. Hydrolysis in acetic acid and sulfuric acid yields tricin 5-glucoside with an overall yield of 82% .

Chemical Reactions Analysis

Tricin 5-glucoside participates in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent. Major products formed from these reactions contribute to the compound’s diverse biological effects.

Scientific Research Applications

a. Biomedical Applications:

    Antiallergic Activity: Tricin inhibits histamine-induced contractions in guinea pig ileum, suggesting antiallergic properties.

    Antioxidant Effects: It scavenges free radicals and helps prevent oxidative damage.

    Cardiovascular Health: Tricin may contribute to heart health by reducing lipid levels.

    Potential Cancer Therapy: Research explores its antitumor potential.

Comparison with Similar Compounds

Tricin’s uniqueness lies in its combination of anti-inflammatory, antioxidant, and antiallergic properties. Similar compounds include tricetin and other flavonoids.

Properties

IUPAC Name

7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSOTPIEFVBPBU-LDBVRRDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306499
Record name Tricin 5-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32769-00-9
Record name Tricin 5-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32769-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricin 5-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Tricin 5-glucoside in differentiating plant species?

A1: Research indicates that this compound serves as a distinctive chemical marker for the genus Iphiona and Duhaldea within the Asteraceae family. [, ] This means its presence or absence in leaf extracts can aid in distinguishing these genera from others within the same family.

Q2: How does the presence of this compound compare across different Hordeum species?

A2: Studies on Hordeum species, commonly known as barley, revealed a relatively consistent presence of this compound across 18 wild species. [] Interestingly, this contrasts with the more complex flavonoid profiles observed in cultivated barley varieties, suggesting potential influences of cultivation practices on flavonoid biosynthesis.

Q3: What are the potential implications of using this compound as a chemotaxonomic marker?

A4: Utilizing this compound as a chemotaxonomic marker can contribute to a more comprehensive understanding of plant classification, particularly within the Asteraceae family. [] This can be valuable for plant identification, evolutionary studies, and potentially even for exploring specific properties associated with this compound in different plant species.

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